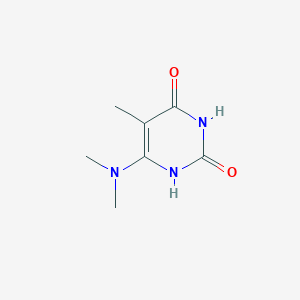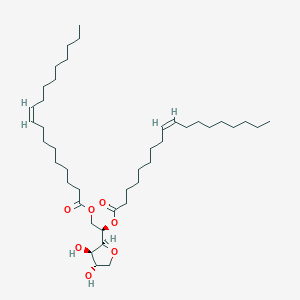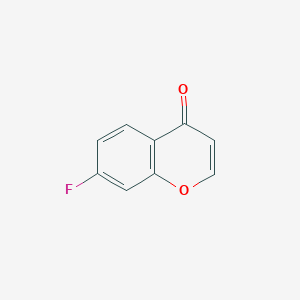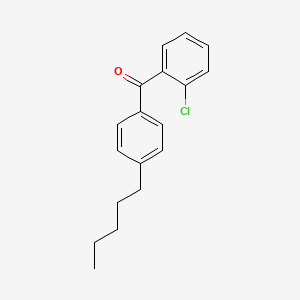
2-Chlor-4'-n-Pentylbenzophenon
Übersicht
Beschreibung
2-Chloro-4’-n-pentylbenzophenone is an organic compound with the molecular formula C18H19ClO. It is also known by its IUPAC name, (2-chlorophenyl)(4-pentylphenyl)methanone. This compound is part of the benzophenone family, which is known for its applications in various fields such as photoinitiators, pharmaceuticals, and organic synthesis .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4’-n-pentylbenzophenone has several applications in scientific research:
Wirkmechanismus
Mode of Action
It’s known that benzophenone derivatives can undergo electrophilic aromatic substitution . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
A similar compound, 2-chloro-4-nitrophenol, has been reported to degrade via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-n-pentylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-chlorobenzoyl chloride and 4-pentylbenzene as starting materials. The reaction is catalyzed by aluminum chloride (AlCl3) in a non-polar solvent like dichloromethane. The reaction mixture is maintained at low temperatures (-20 to -15°C) to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of 2-Chloro-4’-n-pentylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure a high yield and purity of the product. The reaction is followed by purification steps such as recrystallization or column chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4’-n-pentylbenzophenone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine atom on the benzene ring can be substituted by other electrophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Cl2/FeCl3) are commonly used.
Reduction: Reducing agents such as LiAlH4 or NaBH4 in solvents like ether or ethanol.
Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Products like nitro or halogenated derivatives.
Reduction: Alcohols or hydrocarbons.
Oxidation: Carboxylic acids or ketones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzophenone: Similar structure but lacks the pentyl group, leading to different physical and chemical properties.
2-Chloro-4-nitrobenzophenone: Contains a nitro group instead of a pentyl group, which significantly alters its reactivity and applications.
4,4’-Dichlorobenzophenone: Contains two chlorine atoms, which affects its chemical behavior and uses.
Uniqueness
2-Chloro-4’-n-pentylbenzophenone is unique due to the presence of both a chlorine atom and a pentyl group. This combination imparts distinct physical and chemical properties, making it suitable for specific applications such as photoinitiators in polymerization reactions and intermediates in organic synthesis .
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(4-pentylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19/h5-6,8-13H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKASHPPKBYLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641768 | |
| Record name | (2-Chlorophenyl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64358-08-3 | |
| Record name | (2-Chlorophenyl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Carboethoxy-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613371.png)
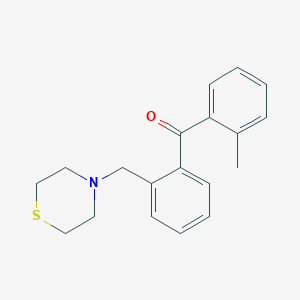
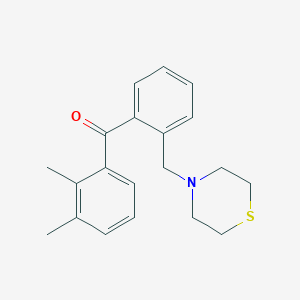
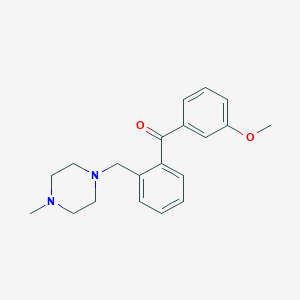
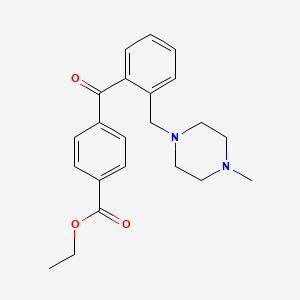
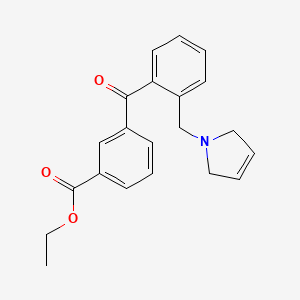
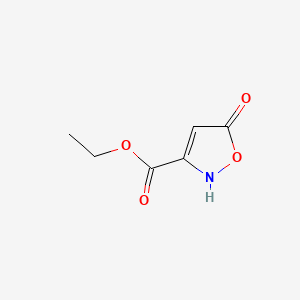
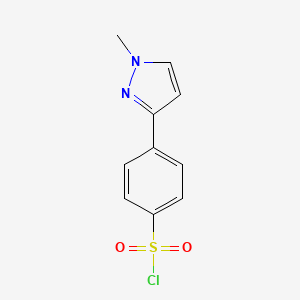
![ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 0.5 hydrate](/img/structure/B1613387.png)
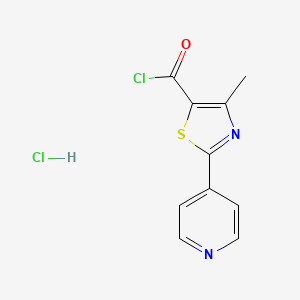
![[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol](/img/structure/B1613390.png)
